molecular formula C15H10FN3OS B6091440 5-[(4-Fluorophenyl)methylene]-2-(3-pyridylamino)-1,3-thiazolin-4-one

5-[(4-Fluorophenyl)methylene]-2-(3-pyridylamino)-1,3-thiazolin-4-one

Cat. No.: B6091440
M. Wt: 299.3 g/mol
InChI Key: CXEUKWTXRPMIDS-JYRVWZFOSA-N
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Description

5-[(4-Fluorophenyl)methylene]-2-(3-pyridylamino)-1,3-thiazolin-4-one is a heterocyclic compound that contains a thiazoline ring, a fluorophenyl group, and a pyridylamino group

Properties

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-2-pyridin-3-ylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3OS/c16-11-5-3-10(4-6-11)8-13-14(20)19-15(21-13)18-12-2-1-7-17-9-12/h1-9H,(H,18,19,20)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEUKWTXRPMIDS-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorophenyl)methylene]-2-(3-pyridylamino)-1,3-thiazolin-4-one typically involves the condensation of 4-fluorobenzaldehyde with 2-(3-pyridylamino)-1,3-thiazolin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorophenyl)methylene]-2-(3-pyridylamino)-1,3-thiazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the thiazoline ring or the fluorophenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazoline derivatives, reduced fluorophenyl derivatives.

    Substitution: Amino-substituted or thiol-substituted derivatives.

Scientific Research Applications

5-[(4-Fluorophenyl)methylene]-2-(3-pyridylamino)-1,3-thiazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(4-Fluorophenyl)methylene]-2-(3-pyridylamino)-1,3-thiazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Fluorophenyl)methylene]-2-(3-pyridylamino)-1,3-thiazolin-4-one is unique due to its thiazoline ring, which imparts distinct chemical and biological properties

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